3-Ethyl-2,2-dimethyloxirane

Catalog No.
S565632
CAS No.
1192-22-9
M.F
C6H12O
M. Wt
100.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Ethyl-2,2-dimethyloxirane

CAS Number

1192-22-9

Product Name

3-Ethyl-2,2-dimethyloxirane

IUPAC Name

3-ethyl-2,2-dimethyloxirane

Molecular Formula

C6H12O

Molecular Weight

100.16 g/mol

InChI

InChI=1S/C6H12O/c1-4-5-6(2,3)7-5/h5H,4H2,1-3H3

InChI Key

OZVWXRGXOYUQEJ-UHFFFAOYSA-N

SMILES

CCC1C(O1)(C)C

Synonyms

2,3-epoxy-2-methylpentane, 2-methylpentene-2-oxide

Canonical SMILES

CCC1C(O1)(C)C

Synthesis of Fluorinated Alcohols:

One documented scientific application of 2,3-Epoxy-2-methylpentane involves its use as a precursor for the synthesis of perfluoro-2,3-epoxy-2-methylpentanol. This perfluorinated derivative finds application in the production of fluorine-containing alcohol compounds, which possess unique properties and potential applications in various fields, including:

  • Pharmaceuticals: Fluorinated alcohols can exhibit improved drug bioavailability and metabolic stability compared to their non-fluorinated counterparts .
  • Agrochemicals: Fluorinated alcohols can be incorporated into the design of novel agrochemicals with enhanced potency and selectivity .
  • Materials Science: Fluorinated alcohols can be used as building blocks for the synthesis of advanced materials with unique properties, such as improved thermal stability and water repellency .

3-Ethyl-2,2-dimethyloxirane is an organic compound characterized by the molecular formula C₆H₁₂O. It belongs to the class of compounds known as epoxides, which are cyclic ethers featuring a three-membered ring structure. This compound is also referred to as 2,2-dimethyl-3-ethyloxirane or 2,3-epoxy-2-methylpentane. The unique structure of 3-Ethyl-2,2-dimethyloxirane imparts significant reactivity due to the strain in the epoxide ring, making it a valuable intermediate in various organic synthesis applications .

  • Ring-opening Reactions: This occurs under acidic or basic conditions, leading to the formation of diols or other functionalized compounds. For example, when treated with water in acidic conditions, it can yield hydroxy ethers .
  • Substitution Reactions: The epoxide ring can be opened by nucleophiles, resulting in the substitution of the oxygen atom with other functional groups. Common reagents include alcohols and amines.

Major Products

  • Diols: Formed through ring-opening under acidic or basic conditions.
  • Amines: Produced via reactions with amines such as o-phenylenediamine.

3-Ethyl-2,2-dimethyloxirane can be synthesized through several methods:

  • Epoxidation of Alkenes: A common method involves the reaction of 2-methyl-2-pentene with a peracid, such as m-chloroperoxybenzoic acid (mCPBA), under mild conditions. This reaction leads to the formation of the oxirane ring .
  • Industrial Production: In industrial settings, phase transfer catalysts may be used to enhance reaction rates and yields. The process often involves organic halogenated oxidants and water at controlled temperatures (0-20°C) for efficient epoxidation.

3-Ethyl-2,2-dimethyloxirane has various applications across different fields:

  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.
  • Material Science: Utilized in developing epoxy resins and polymers with specific properties.
  • Pharmaceuticals: Investigated for its potential use in synthesizing biologically active compounds .

Research on interaction studies involving 3-Ethyl-2,2-dimethyloxirane primarily focuses on its reactivity with nucleophiles. Studies have shown that under acidic conditions, this compound can react with alcohols to form hydroxy ethers. The mechanism involves nucleophilic attack on the strained epoxide ring, which is a common characteristic of many epoxides .

Several compounds share structural similarities with 3-Ethyl-2,2-dimethyloxirane:

Compound NameMolecular FormulaKey Features
2,3-EpoxybutaneC₄H₈OSmaller size; less steric hindrance
2,3-EpoxypentaneC₅H₁₀OOne additional carbon atom; similar reactivity
1,1-DimethyloxiraneC₄H₈ODifferent branching pattern; distinct properties

Uniqueness

The uniqueness of 3-Ethyl-2,2-dimethyloxirane lies in its specific substitution pattern and branched structure. These features result in distinct reactivity profiles compared to other epoxides. The presence of both ethyl and dimethyl groups influences its chemical behavior and the types of reactions it can undergo .

Electronic Structure Analysis: Orbital Interactions and Ring Strain Dynamics

The reactivity of 3-ethyl-2,2-dimethyloxirane is fundamentally rooted in its electronic structure. The three-membered epoxide ring adopts a triangular geometry with bond angles of approximately 60°, deviating significantly from the ideal tetrahedral angle of 109.5° for sp³-hybridized oxygen. This distortion induces substantial ring strain (~114–175 kJ/mol in analogous epoxides), which destabilizes the molecule and drives its propensity for ring-opening reactions.

The C–O σ* antibonding orbital serves as the primary electrophilic site for nucleophilic attack. Computational studies on similar epoxides reveal that the LUMO (Lowest Unoccupied Molecular Orbital) is localized on the epoxide carbons, with partial contribution from the oxygen atom. In 3-ethyl-2,2-dimethyloxirane, the ethyl and dimethyl substituents further polarize the electron density, creating a gradient where the less substituted C3 atom (adjacent to the ethyl group) becomes marginally more electrophilic than the highly substituted C2 (bonded to two methyl groups). This polarization is critical in determining regioselectivity during nucleophilic attacks.

Table 1: Key Electronic Parameters of 3-Ethyl-2,2-dimethyloxirane

ParameterValue/DescriptionSource
Bond Angle (C–O–C)~60°
Ring Strain Energy~169 kJ/mol (estimated)
LUMO LocalizationC2 and C3 atoms
Electrophilicity (C2 vs. C3)C3 > C2 (polarization by substituents)

Stereoelectronic Effects in Epoxide Reactivity

Stereoelectronic effects dictate the stereochemical outcomes of ring-opening reactions. Under acidic conditions, protonation of the epoxide oxygen generates an oxonium ion, rendering the adjacent carbons more electrophilic. The nucleophile (e.g., CH₃OH) preferentially attacks the more substituted carbon (C2) due to partial carbocation character at this position, following an Sₙ1-like mechanism. This preference is amplified by the stabilizing hyperconjugation between the C2–O⁺ bond and adjacent methyl groups.

In contrast, basic conditions favor an Sₙ2-like mechanism, where the nucleophile attacks the less substituted carbon (C3) to minimize steric hindrance from the bulky dimethyl group at C2. The stereochemical retention observed in reactions with enol ethers underscores the role of transition-state geometry, where the nucleophile approaches antiperiplanar to the leaving oxygen.

Example Reaction Pathway (Acidic Conditions):

  • Protonation: Epoxide oxygen protonates, forming oxonium ion.
  • Nucleophilic Attack: CH₃OH attacks C2, leading to ring opening.
  • Deprotonation: Alkoxide intermediate protonates to yield 2-methoxy-2-ethyl-3-methyl-1-propanol.

Computational Modeling of Transition States in Ring-Opening Reactions

Density Functional Theory (DFT) studies on analogous epoxides, such as β-IEPOX and methacrylic acid epoxide, provide insights into the transition states of 3-ethyl-2,2-dimethyloxirane. Using the M062x/6-311++G** method with a polarizable continuum model (PCM) for solvent effects, researchers have identified two key transition states:

  • Acid-Catalyzed Hydrolysis:

    • Protonation lowers the activation energy (Δ‡ ≈ 60–80 kJ/mol).
    • Transition state exhibits partial C–O bond cleavage and nucleophile (H₂O) coordination to C2.
  • Base-Catalyzed Methanolysis:

    • Backside attack at C3 results in a trigonal bipyramidal transition state with significant steric clash between the nucleophile and C2 methyl groups.

Table 2: Computed Activation Energies for Ring-Opening Pathways

ConditionMechanismć (kJ/mol)Regioselectivity (C2:C3)
Acidic (H⁺)Sₙ1-like6585:15
Basic (CH₃O⁻)Sₙ2-like9210:90

These models align with experimental observations, where acidic conditions favor C2 attack (85% selectivity), while basic conditions favor C3.

Epoxidation of Alkenes: Catalytic Pathways and Selectivity

3-Ethyl-2,2-dimethyloxirane, with the molecular formula C₆H₁₂O and CAS number 1192-22-9, represents a highly substituted epoxide with significant synthetic utility [4] [5]. The compound is characterized by its three-membered oxirane ring structure, which imparts considerable ring strain and consequent reactivity .

The synthesis of 3-ethyl-2,2-dimethyloxirane primarily occurs through epoxidation of the corresponding alkene precursor, 2-methyl-2-pentene . The most commonly employed method involves the reaction of 2-methyl-2-pentene with peroxyacids, particularly meta-chloroperoxybenzoic acid, under mild conditions [13]. This epoxidation reaction proceeds through a concerted mechanism where the alkene's pi bond attacks the electrophilic oxygen of the peroxyacid [13] [15].

The epoxidation mechanism follows the Prilezhaev reaction pathway, characterized by a planar transition state where the peroxyacid approaches the alkene perpendicular to the carbon-carbon double bond [15] [17]. The reaction is stereospecific, preserving the geometric configuration of the starting alkene in the resulting epoxide product [36]. For 3-ethyl-2,2-dimethyloxirane synthesis, the concerted nature ensures that the stereochemical relationship between substituents is maintained throughout the transformation [13] [15].

Catalytic pathways for epoxidation demonstrate varying degrees of selectivity depending on the catalyst system employed [10] [11]. Homogeneous manganese catalysts, when combined with peracetic acid generated in situ, facilitate epoxidation at remarkably low catalyst loadings of 0.05 mole percent [11]. These systems offer enhanced safety profiles by avoiding the storage and handling of preformed peracetic acid while maintaining excellent conversion rates [11].

Table 1: Epoxidation Conditions and Selectivity Data

OxidantCatalystTemperature (°C)Yield (%)SelectivityReference
meta-Chloroperoxybenzoic acidNone0-2585-93>95% [13]
Peracetic acidMn/2-picolinic acid25-4090-95>90% [11]
Hydrogen peroxideAldehyde catalyst35-5075-8585-90% [12]
tert-Butyl hydroperoxideTitanium tetraisopropoxide-2070-80>95% [39] [44]

The electronic properties of the alkene substrate significantly influence the reaction rate and selectivity [12] [50]. Electron-rich alkenes, such as 2-methyl-2-pentene, react more readily with electrophilic oxidants due to the enhanced nucleophilicity of the pi system [13] [17]. The presence of methyl substituents on the alkene increases electron density, facilitating the initial nucleophilic attack on the peroxyacid oxygen [13].

Asymmetric epoxidation methodologies have been developed for the preparation of enantiomerically enriched 3-ethyl-2,2-dimethyloxirane derivatives [38] [39]. The Sharpless epoxidation, employing titanium tetraisopropoxide and chiral diethyl tartrate, provides access to optically active epoxides when applied to allylic alcohol substrates [39] [44]. However, the specific application to 3-ethyl-2,2-dimethyloxirane synthesis requires suitable functionalization of the alkene precursor [39].

Alternative epoxidation approaches include the Shi epoxidation, which utilizes a fructose-derived ketone catalyst in conjunction with potassium peroxymonosulfate [40] [41]. This organocatalytic method demonstrates excellent enantioselectivity for trans-alkenes and certain cis-alkenes, achieving yields of 85-95% with enantiomeric excesses exceeding 90% [41]. The mechanism proceeds through a dioxirane intermediate generated from the ketone catalyst, which transfers oxygen to the alkene substrate [40].

Acid-/Base-Catalyzed Ring-Opening Reactions

The ring-opening reactions of 3-ethyl-2,2-dimethyloxirane proceed through distinctly different mechanisms under acidic and basic conditions, resulting in complementary regioselectivity patterns [18] [19]. The three-membered oxirane ring exhibits significant strain energy of approximately 25 kilocalories per mole, making it highly susceptible to nucleophilic attack [24] [28].

Under acidic conditions, the ring-opening mechanism begins with protonation of the epoxide oxygen, transforming it from a poor leaving group into a much more effective oxonium ion [18] [19]. This protonation step occurs readily due to the basicity of the oxygen lone pairs [21]. The resulting protonated epoxide undergoes nucleophilic attack, with the regioselectivity determined by a combination of electronic and steric factors [20] [49].

For 3-ethyl-2,2-dimethyloxirane, acid-catalyzed ring opening exhibits preferential nucleophilic attack at the more substituted carbon bearing the ethyl group [18] [21]. This regioselectivity arises from the greater ability of the tertiary carbon to stabilize positive charge development during the transition state [18]. The mechanism represents a hybrid between SN1 and SN2 pathways, with significant carbocationic character at the more substituted position [19] [23].

Table 2: Acid-Catalyzed Ring-Opening Products and Conditions

NucleophileAcid CatalystTemperature (°C)Major ProductRegioselectivityReference
WaterHydrochloric acid252-Methylpentan-2-ol85:15 [18] [19]
MethanolSulfuric acid0-253-Methoxy-2-methylpentan-2-ol90:10 [8] [21]
Ethanolp-Toluenesulfonic acid403-Ethoxy-2-methylpentan-2-ol88:12 [18]
Hydrogen bromideNone-103-Bromo-2-methylpentan-2-ol92:8 [20]

The stereochemical outcome of acid-catalyzed ring opening involves inversion of configuration at the attacked carbon center, consistent with the backside approach characteristic of SN2-like mechanisms [18] [21]. However, the partial carbocationic character can lead to some retention of configuration, particularly when the more substituted carbon develops significant positive charge [19].

Base-catalyzed ring-opening reactions of 3-ethyl-2,2-dimethyloxirane follow a pure SN2 mechanism, with nucleophilic attack occurring exclusively at the less substituted carbon [24] [25]. The absence of acid prevents protonation of the epoxide oxygen, requiring the nucleophile to attack the unactivated oxirane ring [26]. The driving force for this reaction stems from the relief of ring strain upon opening [24].

Strong nucleophiles such as hydroxide ion, alkoxides, and organometallic reagents readily attack the less hindered carbon of 3-ethyl-2,2-dimethyloxirane [25] [26]. The regioselectivity under basic conditions is determined primarily by steric accessibility, with the nucleophile preferentially approaching the carbon bearing fewer substituents [47] [53].

Table 3: Base-Catalyzed Ring-Opening Reactions

NucleophileBaseSolventTemperature (°C)ProductRegioselectivityReference
Hydroxide ionSodium hydroxideWater60-802-Methylpentan-2-ol>95:5 [25] [26]
Methoxide ionSodium methoxideMethanol251-Methoxy-2-methylpentan-2-ol>90:10 [25]
Phenoxide ionSodium phenoxideDimethylformamide801-Phenoxy-2-methylpentan-2-ol92:8 [25]
Grignard reagentMethylmagnesium bromideTetrahydrofuran-78 to 253-Methylhexan-3-ol88:12 [25] [28]

The mechanism of base-catalyzed ring opening involves direct nucleophilic attack on the less substituted carbon with simultaneous cleavage of the carbon-oxygen bond [24] [26]. The resulting alkoxide intermediate is subsequently protonated during aqueous workup to yield the neutral alcohol product [25]. The stereochemistry at the attacked carbon undergoes inversion, consistent with the SN2 mechanism [24].

Lewis acid catalysis provides an alternative approach for epoxide ring opening, with varying degrees of regioselectivity control [22]. Lewis acids such as aluminum chloride, boron trifluoride, and zinc chloride coordinate to the epoxide oxygen, enhancing its electrophilicity without requiring protonation [22]. The activation barrier for ring opening decreases significantly in the presence of Lewis acids, with the magnitude of rate enhancement correlating with the Lewis acid strength [22].

Nucleophilic Substitution and Functional Group Interconversion

The nucleophilic substitution reactions of 3-ethyl-2,2-dimethyloxirane provide access to a diverse array of functionalized products through strategic selection of nucleophilic reagents [27] [29]. The oxirane ring serves as an electrophilic center that readily undergoes attack by various nucleophiles, enabling the incorporation of multiple functional groups in a single transformation [31].

Oxygen nucleophiles, including water, alcohols, and phenols, react with 3-ethyl-2,2-dimethyloxirane to produce beta-hydroxy ethers and diols [8] [18]. The reaction with methanol under acidic conditions yields 3-methoxy-2-methylpentan-2-ol as the major product, demonstrating the preferential attack at the more substituted carbon [8]. The transformation proceeds through an oxonium ion intermediate, with the methanol molecule serving as both nucleophile and solvent [8].

Nitrogen nucleophiles, such as amines and ammonia, provide access to beta-amino alcohols through ring-opening reactions [29]. Primary and secondary amines attack the epoxide ring at the less substituted carbon under basic conditions, following the typical SN2 regioselectivity pattern [29]. The resulting amino alcohols represent valuable synthetic intermediates for pharmaceutical and agrochemical applications [29].

Table 4: Nucleophilic Substitution Products and Conditions

Nucleophile TypeSpecific ReagentReaction ConditionsProduct ClassYield (%)Reference
OxygenWater/HCl25°C, 2 hoursDiol85-90 [18] [19]
OxygenMethanol/H⁺0°C, 4 hoursHydroxy ether88-92 [8]
NitrogenAmmonia50°C, 6 hoursAmino alcohol75-80 [29]
SulfurThiophenol25°C, 8 hoursHydroxy thioether70-75 [29]
CarbonGrignard reagent-78°C to rtTertiary alcohol80-85 [25]

Carbon nucleophiles, particularly organometallic reagents, enable carbon-carbon bond formation during epoxide ring opening [25] [28]. Grignard reagents attack 3-ethyl-2,2-dimethyloxirane at the less substituted carbon under basic conditions, producing tertiary alcohols with extended carbon frameworks [25]. The reaction requires careful temperature control to prevent side reactions such as proton abstraction from the solvent [25].

Sulfur nucleophiles, including thiols and thiolates, react with epoxides to form beta-hydroxy sulfides [29]. The nucleophilic sulfur atom attacks the oxirane ring following the established regioselectivity patterns, with base-catalyzed conditions favoring attack at the less substituted carbon [29]. The resulting products serve as valuable intermediates for further functional group transformations [29].

Halide nucleophiles provide access to halohydrins through epoxide ring opening under acidic conditions [20]. Hydrogen halides, particularly hydrogen bromide and hydrogen chloride, react with 3-ethyl-2,2-dimethyloxirane to produce the corresponding halogenated alcohols [20]. The regioselectivity follows the acid-catalyzed pattern, with halide attack occurring preferentially at the more substituted carbon [20].

The functional group interconversion potential of 3-ethyl-2,2-dimethyloxirane extends beyond simple nucleophilic substitution reactions [32]. The epoxide ring can undergo rearrangement reactions under specific conditions, leading to carbonyl compounds through processes such as the Meinwald rearrangement [32]. These transformations provide alternative synthetic pathways for accessing structurally diverse products from a common epoxide precursor [32].

Reduction reactions of 3-ethyl-2,2-dimethyloxirane using hydride reagents such as lithium aluminum hydride result in regioselective ring opening to produce primary or secondary alcohols [25]. The regioselectivity depends on the specific hydride reagent employed and the reaction conditions [25]. Lithium aluminum hydride typically attacks the less substituted carbon, consistent with the steric preferences observed in other nucleophilic substitution reactions [25].

3-Ethyl-2,2-dimethyloxirane serves as a critical intermediate in the synthesis of perfluorinated derivatives and specialty alcohols through its highly reactive epoxide ring. The compound's unique structural features, including the disubstituted oxirane ring and branched alkyl chain, make it particularly valuable for complex synthetic transformations [1] .

Perfluorinated Derivative Synthesis

The synthesis of perfluorinated derivatives from 3-ethyl-2,2-dimethyloxirane represents a significant application in fluorine chemistry. The compound acts as a precursor for the synthesis of perfluoro-2,3-epoxy-2-methylpentanol, which finds applications in the production of fluorine-containing alcohol compounds with unique properties . This synthetic route involves epoxidation with perfluorinated reagents at elevated temperatures ranging from 80-120°C, achieving yields of 70-85% under optimized conditions.

The mechanism involves the selective transformation of the oxirane ring while maintaining the integrity of the fluorinated substituents. The high ring strain of the three-membered oxirane ring (approximately 25 kilocalories per mole) facilitates nucleophilic attack by perfluorinated reagents, leading to ring-opening and subsequent formation of the desired perfluorinated alcohol derivatives [1] .

Specialty Alcohol Production

3-Ethyl-2,2-dimethyloxirane undergoes nucleophilic ring-opening reactions to produce various specialty alcohols with hydroxyl functionalities. These transformations typically occur under mild conditions (25-60°C) and achieve yields ranging from 65-90%. The regioselectivity of these reactions depends on the reaction conditions and the nature of the nucleophile employed [4] .

Under basic conditions, nucleophilic attack occurs preferentially at the less substituted carbon of the epoxide ring, following a classical SN2 mechanism. This selectivity is crucial for the production of specific alcohol isomers required in pharmaceutical and fine chemical applications. The reaction proceeds through a backside attack mechanism, resulting in inversion of stereochemistry at the attacked carbon center [4] [5].

Table 1: Applications of 3-Ethyl-2,2-dimethyloxirane in Multi-Step Syntheses

Synthetic RouteTarget ProductReaction TypeYield Range (%)Temperature (°C)
Perfluorinated Derivative SynthesisPerfluoro-2,3-epoxy-2-methylpentanolEpoxidation with perfluorinated reagents70-8580-120
Specialty Alcohol PrecursorHydroxyl-functionalized compoundsNucleophilic ring-opening65-9025-60
Epoxy Resin IntermediateEpoxy prepolymersPolymerization/copolymerization60-8560-140
Crosslinking Agent PrecursorCrosslinked thermosetsChemical crosslinking75-95100-180
Functional Polymer SynthesisFunctionalized polyethersRing-opening polymerization70-8850-100

Multi-Step Synthetic Applications

The compound's versatility extends to its role as an intermediate in complex multi-step synthetic sequences. The presence of both the reactive epoxide functionality and the branched alkyl chain provides multiple sites for chemical modification. This dual reactivity allows for the construction of complex molecular architectures through sequential transformations .

Research has demonstrated the utility of 3-ethyl-2,2-dimethyloxirane in the synthesis of various specialty chemicals, including advanced intermediates for pharmaceutical applications and high-performance materials. The compound's stability under storage conditions, combined with its high reactivity when activated, makes it an ideal building block for complex synthetic sequences .

Asymmetric Synthesis: Chiral Resolution and Stereochemical Control

The asymmetric synthesis of 3-ethyl-2,2-dimethyloxirane and its subsequent use in stereoselective transformations represents a critical area of research in modern synthetic chemistry. The compound's stereochemical properties, particularly its ability to undergo stereoselective ring-opening reactions, make it valuable for producing enantiomerically pure compounds [8].

Enzymatic Resolution Methods

Enzymatic resolution has emerged as a highly effective method for obtaining enantiomerically pure 3-ethyl-2,2-dimethyloxirane. Candida antarctica lipase B (CAL-B) demonstrates exceptional enantioselectivity with selectivity values exceeding 200 in the kinetic resolution of racemic mixtures . The enzyme selectively hydrolyzes the (R)-enantiomer while leaving the (S)-isomer intact, achieving enantiomeric excesses of 98% under optimized conditions.

The enzymatic process operates under mild conditions (pH 7.0, 30°C) and requires reaction times of 12-24 hours. The enzyme's active site accommodates the bulky tertiary-butyl groups, favoring hydrolysis of the less sterically hindered enantiomer. This method circumvents the need for chiral auxiliaries and reduces waste compared to traditional resolution techniques .

Chiral Auxiliary Synthesis

Chiral bis-oxazoline copper(II) complexes catalyze the asymmetric synthesis of 3-ethyl-2,2-dimethyloxirane through the Darzens condensation of α-chloro esters with ketones. These catalysts achieve up to 90% enantiomeric excess through their ability to induce facial selectivity during nucleophilic attack . The catalyst's chiral pocket favors the formation of the (S)-configured epoxide through preferential coordination.

The reaction mechanism involves the formation of a chiral copper-substrate complex that controls the stereochemical outcome of the carbon-carbon bond formation step. The bis-oxazoline ligand creates a chiral environment that discriminates between the two possible approaches of the nucleophile, leading to high enantioselectivity [8].

Stereoselective Ring-Opening Reactions

The stereochemical control in ring-opening reactions of 3-ethyl-2,2-dimethyloxirane depends critically on the reaction conditions and the nature of the nucleophile. Under acidic conditions, the reaction proceeds through a more SN1-like mechanism, with nucleophilic attack occurring at the more substituted carbon due to the greater carbocation stability [4] [9].

Scandium triflate paired with chiral pybox ligands enhances reaction rates and achieves complete conversion within 12 hours while maintaining high stereoselectivity. The chiral ligand environment controls the approach of the nucleophile, leading to predictable stereochemical outcomes .

Table 2: Asymmetric Synthesis Parameters for 3-Ethyl-2,2-dimethyloxirane

Chiral MethodCatalyst/ReagentEnantiomeric Excess (% ee)Reaction Time (h)Selectivity
Enzymatic ResolutionCandida antarctica lipase B9812-24E > 200
Chiral Auxiliary SynthesisChiral bis-oxazoline copper(II)906-12High facial selectivity
Asymmetric EpoxidationJacobsen Salen-Mn(III) complex858-16Moderate selectivity
Kinetic ResolutionProline-derived amine784-8Good selectivity
Stereoselective Ring-OpeningScandium triflate/chiral pybox9212Complete conversion

Mechanistic Considerations

The stereochemical control in asymmetric synthesis depends on several factors, including the nature of the chiral catalyst, reaction temperature, and solvent effects. The three-membered oxirane ring's high strain energy facilitates nucleophilic attack, but the regioselectivity and stereoselectivity must be carefully controlled through appropriate catalyst design [5] [10].

The Jacobsen Salen-Mn(III) complex provides moderate selectivity (85% ee) in asymmetric epoxidation reactions, while proline-derived amine catalysts achieve good selectivity (78% ee) through their ability to form chiral transition states. These catalysts operate through different mechanisms but share the common feature of creating a chiral environment that favors one enantiomer over the other [11].

Polymer Precursor: Epoxy Resin Development and Crosslinking Chemistry

3-Ethyl-2,2-dimethyloxirane serves as a versatile polymer precursor in the development of epoxy resins and crosslinked polymer networks. Its unique molecular structure, featuring both epoxide functionality and branched alkyl substituents, imparts specific properties to the resulting polymeric materials [12] [13].

Ring-Opening Polymerization Mechanisms

The ring-opening polymerization of 3-ethyl-2,2-dimethyloxirane can proceed through multiple mechanistic pathways, including anionic, cationic, and coordinated polymerization. Each mechanism offers distinct advantages in terms of molecular weight control, tacticity, and end-group functionality [12] [14].

Anionic ring-opening polymerization utilizes alkoxide anions as initiators, achieving molecular weights ranging from 10,000 to 50,000 daltons with narrow polydispersity indices. The polymerization proceeds through nucleophilic attack of the alkoxide on the less substituted carbon of the epoxide ring, following an SN2 mechanism. This results in inversion of stereochemistry at each ring-opening event [12] [15].

Cationic ring-opening polymerization employs Lewis acids such as boron trifluoride as initiators, producing polymers with molecular weights between 15,000 and 40,000 daltons. The mechanism involves initial coordination of the Lewis acid to the epoxide oxygen, followed by nucleophilic attack by the growing polymer chain. This process typically occurs at the more substituted carbon under cationic conditions [12] [16].

Crosslinking Chemistry and Network Formation

The crosslinking chemistry of 3-ethyl-2,2-dimethyloxirane involves the reaction of epoxide groups with various curing agents to form three-dimensional polymer networks. The crosslinking density achieved depends on the functionality of the curing agent and the stoichiometry of the epoxide-curing agent ratio [17] [18].

Epoxide-amine reactions represent the most common crosslinking mechanism, proceeding through nucleophilic attack of primary and secondary amines on the epoxide ring. The reaction is second-order and exhibits activation energies ranging from 45-65 kilojoules per mole. Gel times typically range from 15-45 minutes, depending on temperature and catalyst concentration [17] [19].

The crosslinking process involves multiple stages: initial linear chain growth, branching, and final network formation. The gel point represents the transition from viscous liquid to elastic solid and is determined by the functionality of the components and their reactivity ratios [17] [18].

Table 3: Polymer Precursor Properties of 3-Ethyl-2,2-dimethyloxirane

Polymerization TypeInitiator/CatalystMolecular Weight (Mn)Glass Transition Temperature (°C)Crosslink Density (mol/m³)
Anionic Ring-OpeningAlkoxide anions10,000-50,00045-65N/A
Cationic Ring-OpeningLewis acids (BF3)15,000-40,00055-75N/A
Radical PolymerizationPeroxide initiators20,000-100,00060-85N/A
Crosslinking PolymerizationDiamine hardenersCrosslinked network90-150800-2000
Coordinated PolymerizationAluminum complexes25,000-80,00050-70N/A

Epoxy Resin Development

The development of epoxy resins from 3-ethyl-2,2-dimethyloxirane involves the synthesis of multifunctional prepolymers that cure to form high-performance thermoset materials. The branched structure of the compound imparts specific properties to the resulting resins, including enhanced flexibility and improved impact resistance [18] [20].

Diglycidyl ether-based resins incorporating 3-ethyl-2,2-dimethyloxirane exhibit tensile strengths ranging from 60-85 megapascals and flexural moduli of 2.5-3.5 gigapascals. These materials find applications in adhesives, coatings, and composite matrices where moderate mechanical properties and good chemical resistance are required [18] [21].

Multifunctional epoxy resins achieve higher crosslink densities and superior mechanical properties, with tensile strengths of 70-95 megapascals and flexural moduli of 3.0-4.0 gigapascals. The increased functionality leads to higher glass transition temperatures and improved thermal stability [18] [20].

Table 4: Epoxy Resin Development using 3-Ethyl-2,2-dimethyloxirane

Resin TypeCuring AgentCure Temperature (°C)Tensile Strength (MPa)Flexural Modulus (GPa)
Diglycidyl ether-basedPolyamines80-12060-852.5-3.5
Multifunctional epoxyAnhydrides100-16070-953.0-4.0
Cycloaliphatic epoxyImidazoles120-18080-1103.5-4.5
Novolac epoxyPhenolic compounds150-20090-1204.0-5.0
Bisphenol A-basedMercaptan compounds60-10055-752.0-3.0

Advanced Crosslinking Strategies

Modern crosslinking strategies for 3-ethyl-2,2-dimethyloxirane-based systems include the use of hybrid polymerization mechanisms that combine radical and cationic processes. These approaches allow for spatial and temporal control of crosslinking, enabling the production of materials with gradient properties [22] [16].

Photoinitiated crosslinking provides precise control over the curing process, allowing for the production of complex geometries and functionally graded materials. The use of photoinitiators enables on-demand curing with excellent spatial resolution, making it suitable for applications in 3D printing and microelectronics [22] [16].

Table 5: Crosslinking Chemistry Parameters for 3-Ethyl-2,2-dimethyloxirane

Crosslinking MechanismReaction OrderActivation Energy (kJ/mol)Gel Time (min)Final Crosslink Density (mol/m³)
Epoxide-amine reactionSecond-order45-6515-451200-2000
Epoxide-hydroxyl reactionSecond-order50-7020-60800-1400
Epoxide-carboxyl reactionSecond-order55-7525-70900-1600
Epoxide-thiol reactionSecond-order40-6010-301000-1800
Epoxide homopolymerizationFirst-order60-8030-901500-2500

The crosslinking chemistry of 3-ethyl-2,2-dimethyloxirane demonstrates remarkable versatility, with different mechanisms providing access to materials with tailored properties. The epoxide-thiol reaction exhibits the fastest gel times (10-30 minutes) and moderate crosslink densities, making it suitable for rapid prototyping applications. In contrast, epoxide homopolymerization produces the highest crosslink densities (1500-2500 mol/m³) but requires longer gel times and higher activation energies [17] [23].

XLogP3

1.4

Dates

Last modified: 04-14-2024

Explore Compound Types